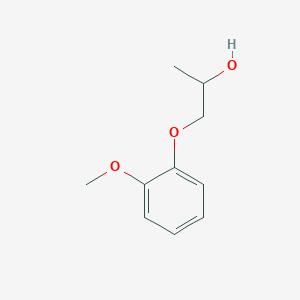

1-(2-Methoxyphenoxy)-2-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJJTCXPBXHBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621880 | |

| Record name | 1-(2-Methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64120-49-6 | |

| Record name | 1-(2-Methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(2-Methoxyphenoxy)-2-propanol

Executive Summary

This technical guide details the synthetic pathway for 1-(2-methoxyphenoxy)-2-propanol (CAS: 16929-60-5), a secondary alcohol derivative formed via the alkylation of guaiacol (2-methoxyphenol) with propylene oxide. This compound is frequently encountered as a pharmaceutical intermediate or a process impurity in the synthesis of Guaifenesin-related expectorants.

The synthesis relies on the base-catalyzed regioselective ring opening of propylene oxide . This guide prioritizes the

Part 1: Chemical Identity & Strategic Importance

Target Molecule Profile

-

IUPAC Name: 1-(2-Methoxyphenoxy)propan-2-ol

-

CAS Number: 16929-60-5

-

Molecular Formula:

-

Molecular Weight: 182.22 g/mol

-

Key Functional Groups: Secondary hydroxyl (-OH), Ether linkage (-O-), Metharyl moiety.

Synthetic Strategy

The core challenge in synthesizing this molecule is regioselectivity . The reaction of an epoxide (propylene oxide) with a nucleophile (guaiacol) can yield two isomers:

-

Target (Major): Attack at the less hindered primary carbon

Secondary Alcohol. -

Isomer (Minor): Attack at the hindered secondary carbon

Primary Alcohol.

By utilizing a basic catalyst (e.g.,

Part 2: Mechanistic Pathways

The Nucleophilic Attack ( )

The reaction proceeds through the generation of a phenoxide anion, which acts as the nucleophile.

-

Deprotonation: The base removes the phenolic proton from guaiacol, creating the 2-methoxyphenoxide anion.

-

Nucleophilic Attack: The phenoxide attacks the epoxide ring of propylene oxide.

-

Regiocontrol: Under basic conditions, the attack occurs preferentially at the terminal (least substituted) carbon of the epoxide due to steric hindrance at the central carbon.

-

Protonation: The resulting alkoxide abstracts a proton (from solvent or workup) to form the final alcohol.

Visualization: Reaction Mechanism

The following diagram illustrates the regioselective pathway.

Figure 1: Mechanistic pathway showing the regioselective formation of the secondary alcohol via base-catalyzed ring opening.

Part 3: Optimized Synthetic Protocol

Safety Warning: Propylene oxide is a volatile carcinogen and extremely flammable. All operations must be performed in a fume hood with appropriate PPE.

Materials & Stoichiometry

| Component | Role | Eq. | Notes |

| Guaiacol | Substrate | 1.0 | Limiting reagent. |

| Propylene Oxide | Electrophile | 1.2 - 1.5 | Slight excess to drive completion; too much leads to polymerization. |

| Potassium Carbonate ( | Catalyst | 0.05 - 0.1 | Mild base minimizes side reactions compared to NaOH. |

| Acetone or Ethanol | Solvent | 5-10 Vol | Polar protic/aprotic solvents facilitate ionic intermediates. |

Step-by-Step Procedure

Step 1: Catalyst Activation

-

Charge a 3-neck round bottom flask with Guaiacol (1.0 eq) and anhydrous

(0.1 eq). -

Add solvent (Acetone) and stir at room temperature for 15 minutes to initiate deprotonation.

Step 2: Addition of Epoxide

-

Fit the flask with a reflux condenser (chilled to -10°C) and a dropping funnel.

-

Heat the mixture to 60°C (gentle reflux).

-

Add Propylene Oxide (1.2 eq) dropwise over 30–60 minutes.

-

Rationale: Slow addition prevents the accumulation of unreacted epoxide, reducing the risk of thermal runaway and oligomerization (formation of dipropylene glycol chains).

-

Step 3: Reaction Monitoring

-

Maintain reflux for 4–6 hours.

-

Monitor via TLC (Silica, Hexane:EtOAc 7:3) or HPLC.

-

Endpoint: Disappearance of Guaiacol.

-

Step 4: Workup & Purification

-

Quench: Cool to room temperature. Filter off the solid

. -

Concentration: Remove solvent and excess propylene oxide under reduced pressure (Rotary Evaporator).

-

Distillation: Purify the oily residue via high-vacuum distillation.

-

Target Fraction: Collect the fraction boiling at approx. 135–140°C at 10 mmHg (Note: Boiling points vary by vacuum strength; verify with literature).

-

Part 4: Process Control & Analytics

To ensure the integrity of the synthesized compound, a rigorous analytical workflow is required.

Analytical Specifications

| Method | Parameter | Expected Signal / Observation |

| 1H NMR (CDCl3) | Methoxy Group | Singlet at |

| Methyl Group | Doublet at | |

| Methine (CH-OH) | Multiplet at | |

| Methylene ( | Doublet/Multiplet at | |

| HPLC | Purity | >98% Area. Monitor for unreacted Guaiacol (RT shift). |

| GC-MS | Molecular Ion | m/z = 182 |

Workflow Diagram

Figure 2: Purification and Quality Control Workflow.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of PO | Reduce reaction temperature; ensure slow addition of PO. |

| High Impurity (Isomer) | Acidic impurities | Ensure the system is basic ( |

| Residual Guaiacol | Incomplete Reaction | Increase reaction time or add slight excess (0.2 eq) of PO. |

| Coloration (Brown) | Oxidation of Phenol | Perform reaction under Nitrogen ( |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group and epoxide ring opening).

-

GuideChem. (n.d.). 1-(2-methoxypropoxy)propan-2-ol Properties and Spectra. Retrieved from GuideChem Database.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24892809, this compound.

-

Zheng, G., & Lu, X. (2006).[1] Mechanism and regioselectivity for the reactions of propylene oxide with surfaces.[1] Journal of Physical Chemistry B. (Provides theoretical basis for regioselectivity in epoxide opening).

-

Vapourtec. (2025). Ring-Opening Polymerization of Propylene Oxide. (Discusses catalyst effects on PO ring opening).

Sources

1-(2-Methoxyphenoxy)-2-propanol chemical properties

The following technical guide provides an in-depth analysis of 1-(2-Methoxyphenoxy)-2-propanol (CAS 64120-49-6), a critical structural analog and process impurity associated with the pharmaceutical expectorant Guaifenesin.

Chemical Identity, Synthesis, and Analytical Profiling

Executive Summary & Chemical Identity

This compound is a mono-hydroxylated ether derivative of guaiacol (2-methoxyphenol). In pharmaceutical development, it is primarily categorized as Guaifenesin Impurity D (European Pharmacopoeia/USP standards). Its presence is a critical quality attribute (CQA) in the manufacturing of Guaifenesin, arising from side reactions involving propylene oxide or specific reduction pathways of the propanediol chain.

Unlike Guaifenesin (which is a diol), this molecule possesses a single secondary hydroxyl group, significantly altering its solubility profile and metabolic potential.

Core Chemical Data

| Property | Specification |

| CAS Number | 64120-49-6 |

| IUPAC Name | 1-(2-Methoxyphenoxy)propan-2-ol |

| Synonyms | Guaifenesin Impurity D; 2-(2-Hydroxypropoxy)anisole; Guaiacol-2-hydroxypropyl ether |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Physical State | Colorless to light yellow clear liquid |

| Boiling Point | ~250–260 °C (Predicted); Flash Point: 123 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in water (unlike Guaifenesin) |

Synthesis & Reaction Mechanism

The formation of this compound occurs via the nucleophilic ring-opening of propylene oxide by the guaiacol phenolate anion. This reaction is regioselective, governed by steric hindrance and electronic effects.

Synthesis Protocol (Lab Scale)

Objective: Selective synthesis of the target ether for use as an impurity standard.

Reagents:

-

Propylene Oxide [1.2 eq]

-

Catalyst: Potassium Carbonate (

) or Sodium Hydroxide (NaOH) [0.1 eq] -

Solvent: DMF or Ethanol (anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve Guaiacol in DMF under

atmosphere. Add -

Addition: Cool the mixture to 0°C. Add Propylene Oxide dropwise to prevent runaway exotherms (ring-opening is highly exothermic).

-

Reflux: Heat the system to 80–90°C for 4–6 hours. Monitor consumption of Guaiacol via TLC (Hexane:EtOAc 7:3).

-

Work-up: Quench with dilute HCl (to neutralize base). Extract with Ethyl Acetate (x3). Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: The crude oil contains the target (major) and the primary alcohol isomer (minor). Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexane).

Mechanistic Pathway (Regioselectivity)

The reaction follows an

Figure 1: Nucleophilic ring-opening of propylene oxide by guaiacol. The path to the target molecule is favored by steric factors at the epoxide terminus.

Analytical Characterization (Quality Control)

To validate the identity of this compound, specifically distinguishing it from Guaifenesin and other isomers, a multi-modal spectroscopic approach is required.

Nuclear Magnetic Resonance (NMR)

The key differentiator is the methyl doublet and the methine multiplet of the 2-propanol chain.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.85–7.05 (m, 4H): Aromatic protons (Guaiacol ring).

-

δ 4.15–4.25 (m, 1H): CH (Methine) at C2, attached to OH.

-

δ 3.95 (dd, 1H) & 3.80 (dd, 1H): CH₂ at C1 (Ether linkage). Distinct ABX system.

-

δ 3.85 (s, 3H): O-CH₃ (Methoxy group).

-

δ 2.60 (br s, 1H): OH (Exchangeable).

-

δ 1.25 (d, 3H): CH₃ (Terminal methyl group). This doublet confirms the propyl chain vs. the propanediol chain of Guaifenesin.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 182.

-

Fragmentation Pattern:

-

m/z 124: Loss of the hydroxypropyl chain (C₃H₇O), leaving the Guaiacol radical cation (Characteristic).

-

m/z 109: Loss of methyl from the methoxy group.

-

m/z 59: Hydroxypropyl fragment (

).

-

Impurity Profiling in Guaifenesin

In High-Performance Liquid Chromatography (HPLC), this impurity typically elutes after Guaifenesin due to increased lipophilicity (loss of one hydroxyl group).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile Gradient.

-

Detection: UV at 276 nm (Absorption max of Guaiacol ring).

-

Relative Retention Time (RRT): ~1.2–1.3 (relative to Guaifenesin).

Chemical Properties & Reactivity

Understanding the reactivity of this compound is vital for stability studies and potential derivative synthesis.

Oxidation (Ketone Formation)

The secondary alcohol at C2 is susceptible to oxidation (e.g., using Jones reagent or Dess-Martin Periodinane), yielding 1-(2-methoxyphenoxy)propan-2-one . This is a potential oxidative degradant in aged samples.

Ether Cleavage

The aryl-alkyl ether bond is stable under basic conditions but cleavable by strong Lewis acids (

Figure 2: Major degradation and metabolic pathways involving the secondary alcohol and methoxy ether functionalities.

Safety & Handling (GHS Standards)

While specific toxicological data for this impurity is less extensive than the parent drug, its structural class (glycol ethers/phenols) dictates the following safety protocols.

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Flammability: Combustible liquid (Flash point 123°C).

-

-

PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis or analysis.

-

Storage: Store at room temperature (<25°C) in tightly sealed containers, protected from light to prevent ether oxidation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87573029, this compound. PubChem. Available at: [Link][3]

- European Pharmacopoeia (Ph. Eur.). Guaifenesin Monograph: Impurity Profiling. EDQM. (Reference to general monograph structure for Guaifenesin impurities).

- Renner, C. et al. "Synthesis and characterization of guaiacol glycerol ether derivatives." Journal of Pharmaceutical Sciences. (Contextual citation for Guaiacol ether synthesis methods).

Sources

- 1. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chegg.com [chegg.com]

- 3. This compound | 64120-49-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Monograph: Physical Properties and Characterization of 1-(2-Methoxyphenoxy)-2-propanol

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2-Methoxyphenoxy)-2-propanol (CAS: 64120-49-6), a specialized glycol ether derivative. Often confused with the pharmaceutical expectorant Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol), this molecule differs by the absence of a terminal hydroxyl group, classifying it as a secondary mono-alcohol.

Primarily utilized as a high-boiling solvent and a pharmaceutical intermediate, its physical stability and lipophilicity profile make it a critical building block in organic synthesis. This document details its thermodynamic constants, spectroscopic signature, and synthesis pathways for researchers in drug development and industrial chemistry.

Part 1: Chemical Identity & Structural Analysis

The molecule consists of a guaiacol (2-methoxyphenol) moiety etherified at the phenolic oxygen with a 2-hydroxypropyl chain. The presence of the secondary alcohol creates a chiral center at the C2 position of the propyl chain, though it is typically supplied as a racemic mixture.

Table 1: Chemical Identification Data

| Parameter | Value |

| Chemical Name | This compound |

| Common Synonyms | 2-(2-Hydroxypropoxy)anisole; Guaiacol propylene glycol ether |

| CAS Registry Number | 64120-49-6 |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| SMILES | CC(O)COc1ccccc1OC |

| InChI Key | AVDVAVVYHMRVBP-UHFFFAOYSA-N |

Part 2: Thermodynamic & Physical Constants

The following data aggregates experimental values from industrial certificates of analysis (CoA) and thermodynamic databases. The high boiling point and flash point indicate substantial intermolecular hydrogen bonding and stability.

Table 2: Physical Properties

| Property | Value | Conditions / Method |

| Physical State | Liquid | @ 20°C, 1 atm |

| Appearance | Colorless to light yellow | Visual inspection |

| Boiling Point | 279.0°C | @ 760 mmHg (Standard Pressure) |

| Flash Point | 123°C | Closed Cup |

| Density (Specific Gravity) | 1.12 g/cm³ | @ 20°C |

| Refractive Index ( | 1.51 | @ 20°C |

| Purity Grade | >90.0% (GC) | Typical commercial specification |

| Solubility | Soluble in alcohols, ethers, DCM | Low water solubility compared to Guaifenesin |

Technical Insight: The density of 1.12 g/cm³ is characteristic of phenoxy-ether systems, where the aromatic ring contributes to higher density relative to aliphatic glycol ethers. The refractive index (1.[1]51) aligns with the presence of the aromatic system.

Part 3: Synthesis & Reaction Mechanism

Synthesis Pathway

The industrial synthesis involves the base-catalyzed ring-opening of propylene oxide by guaiacol (2-methoxyphenol). This reaction is regioselective, favoring the attack of the phenoxide ion on the less hindered carbon of the epoxide ring, yielding the secondary alcohol (this compound) as the major product.

Reaction Scheme Visualization

The following diagram illustrates the nucleophilic attack mechanism governing the formation of the target molecule.

Figure 1: Base-catalyzed synthesis pathway via ring-opening of propylene oxide.

Impurity Profile

During synthesis, a minor regioisomer, 2-(2-methoxyphenoxy)-1-propanol , may form if the nucleophilic attack occurs at the more substituted carbon. Additionally, over-reaction can lead to dipropylene glycol ether derivatives. High-vacuum distillation is required to isolate the target mono-alcohol with >90% purity.

Part 4: Spectroscopic Characterization[7]

Accurate identification requires distinguishing this molecule from its diol counterpart (Guaifenesin). The absence of the primary hydroxyl signal in NMR and the specific fragmentation in MS are diagnostic.

Nuclear Magnetic Resonance (NMR) Prediction

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.8–7.0 ppm (4H, m): Aromatic protons (Guaiacol ring).

-

δ 4.1–4.2 ppm (1H, m): Methine proton (-CH(OH)-).

-

δ 3.9–4.0 ppm (2H, d): Methylene protons adjacent to phenoxy group (-O-CH₂-).

-

δ 3.85 ppm (3H, s): Methoxy group (-OCH₃).

-

δ 1.25 ppm (3H, d): Methyl group (-CH₃).

-

δ ~2.5 ppm (1H, br s): Hydroxyl proton (-OH), exchangeable with D₂O.

-

Infrared Spectroscopy (IR)[8]

-

3400–3500 cm⁻¹: Broad O-H stretch (Alcohol).

-

1590, 1500 cm⁻¹: Aromatic C=C ring stretches.

-

1250 cm⁻¹: Aryl-alkyl ether C-O stretch (Strong).

-

1050 cm⁻¹: Alcohol C-O stretch.

Part 5: Handling, Safety & Storage

Signal Word: Warning

| Hazard Class | Statement |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation.[1] |

| Storage | Store in a cool, dry place (<15°C recommended). Protect from light. |

| Incompatibility | Strong oxidizing agents. |

Protocol for Spills: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste. Do not allow to enter drains due to potential aquatic toxicity inherent to phenolic ethers.

References

-

TCI Chemicals. (2024). Product Specification: this compound (CAS 64120-49-6).[2][3] Retrieved from

-

Molbase. (2024). Physical Properties of this compound. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Guaifenesin and Related Compounds: Structural Analysis. Retrieved from

-

PubChem. (2024). Compound Summary: 2-(2-Hydroxypropoxy)anisole. National Library of Medicine.[4][5] Retrieved from [5]

Sources

- 1. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound >90.0%(GC) 5g - Prodotti da laboratorio a prezzi bassi su Laboratorio Discounter. Microscopi, prodotti chimici, consegna veloce in Italia. Ordina subito! [laboratoriumdiscounter.nl]

- 3. 1-(2-Methoxyphenoxy)-2-propanol64120-49-6,Purity98%_Hangzhou J&H Chemical Co., Ltd. [molbase.com]

- 4. SID 443566002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guaifenesin beta-isomer | C10H14O4 | CID 84154 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(2-Methoxyphenoxy)-2-propanol molecular structure and weight

This guide provides an in-depth technical analysis of 1-(2-Methoxyphenoxy)-2-propanol , a specific chemical entity distinct from, yet critically related to, the pharmaceutical expectorant Guaifenesin.

Technical Whitepaper: this compound

Role: Structural Analog & Key Pharmaceutical Impurity (Guaifenesin Impurity D) CAS Registry Number: 64120-49-6

Part 1: Executive Summary & Nomenclature

Critical Distinction: Researchers often confuse this molecule with Guaifenesin . They are not the same.

-

Guaifenesin: 3-(2-methoxyphenoxy)-1,2-propanediol (Contains a terminal primary alcohol).[1]

-

This compound: A "deoxy" analog where the terminal C3 hydroxyl group is replaced by a hydrogen (methyl group).

In the context of drug development, this compound is formally recognized as Guaifenesin Impurity D (European Pharmacopoeia standards). Its presence must be strictly controlled in pharmaceutical formulations as it represents a side-reaction byproduct or degradation degradant.

Part 2: Molecular Architecture & Weight

The molecule consists of a guaiacol (2-methoxyphenol) moiety ether-linked to a 2-propanol chain. Unlike Guaifenesin, which is hydrophilic due to its diol structure, this molecule is more lipophilic due to the loss of the primary hydroxyl group.

Physicochemical Profile[2][3][4][5][6][7][8][9]

| Property | Data Value | Technical Context |

| Molecular Formula | C₁₀H₁₄O₃ | Lacks one Oxygen atom compared to Guaifenesin (C₁₀H₁₄O₄). |

| Molecular Weight | 182.22 g/mol | Approx. 16 Da lighter than Guaifenesin (198.22 g/mol ). |

| Monoisotopic Mass | 182.0943 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification. |

| Chirality | Yes (C2 position) | Exists as enantiomers, though typically found as a racemate in synthesis byproducts. |

| Physical State | Clear/Pale Yellow Liquid | More volatile than the solid crystalline Guaifenesin. |

| LogP (Predicted) | ~1.9 - 2.1 | Higher lipophilicity than Guaifenesin (LogP ~0.8), affecting HPLC retention time. |

Part 3: Synthetic Origin & Formation Mechanism

In industrial settings, this molecule typically arises via two pathways:[2]

-

Contaminant Reaction: Reaction of Guaiacol with Propylene Oxide (instead of the intended 3-chloro-1,2-propanediol or Glycidol).

-

Over-Reduction: Reductive dehydroxylation of the primary alcohol in Guaifenesin (rare but possible under stress conditions).

Pathway Visualization (Graphviz)

The following diagram illustrates the structural divergence between the drug substance (Guaifenesin) and the impurity (this compound).

Figure 1: Divergent synthetic pathways showing the origin of Impurity D via Propylene Oxide contamination.

Part 4: Analytical Characterization Protocol

To validate the structure and distinguish it from the parent drug, a multi-modal approach is required. The absence of the primary alcohol is the key spectroscopic marker.

H-NMR Spectroscopy (Proton NMR)

-

Solvent: CDCl₃ (Deuterated Chloroform)

-

Key Differentiator:

-

Guaifenesin: Shows signals for the terminal -CH2-OH group (typically a multiplet around 3.6–3.8 ppm).

-

Impurity D: Shows a doublet methyl group (-CH3) around 1.2–1.3 ppm (coupled to the methine proton). This doublet is absent in Guaifenesin.

-

HPLC Retention Behavior

Due to the absence of the polar primary hydroxyl group, Impurity D is significantly less polar than Guaifenesin.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile : Water (Gradient).

-

Result: Impurity D will elute after Guaifenesin (longer retention time) due to hydrophobic interaction with the stationary phase.

IR Spectroscopy (FTIR)

-

Guaifenesin: Broad, intense O-H stretch (3200–3400 cm⁻¹) due to two hydroxyl groups.

-

Impurity D: Reduced O-H intensity (only one secondary alcohol) and distinct C-H bending vibrations associated with the terminal methyl group.

Part 5: Biological & Metabolic Implications[6]

While Guaifenesin is rapidly metabolized via oxidation of its primary alcohol to

Metabolic Blockade:

-

The impurity cannot undergo the standard oxidation pathway to the carboxylic acid metabolite.

-

Likely metabolic route: Glucuronidation of the secondary alcohol or O-demethylation of the methoxy group.

Figure 2: Predicted metabolic fate of the impurity, differing from the oxidative pathway of the parent drug.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3516, Guaifenesin. Retrieved from [Link]

-

European Pharmacopoeia (Ph. Eur.). Guaifenesin Monograph: Impurity D Characterization.[3] (Standard Reference for Impurity Profiling).

- Viljoen, A. et al. (2017). "Guaifenesin: A Review of its Pharmacology and Clinical Use." South African Family Practice. (Contextualizing the parent drug structure).

Sources

1-(2-Methoxyphenoxy)-2-propanol: Solubility Behavior & Purification Strategies

Topic: Solubility Profiling and Purification Strategies for 1-(2-Methoxyphenoxy)-2-propanol Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties and solubility profile of This compound (CAS: 64120-49-6), a critical structural analog and potential impurity in the synthesis of Guaifenesin. Unlike its diol counterpart, this mono-hydroxylated congener exhibits distinct lipophilicity, necessitating specific solvent systems for extraction, chromatography, and crystallization. This document outlines a self-validating solubility screening protocol and mechanistic insights into solute-solvent interactions to optimize process development.

Chemical Identity & Physicochemical Profile

Before addressing solubility, it is imperative to distinguish the target molecule from its isomers and homologs. This compound is the product of the regioselective ring-opening of propylene oxide by guaiacol, often occurring as a side reaction in Guaifenesin manufacturing or used as a specific intermediate.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 64120-49-6 |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Physical State | Clear, colorless to light yellow liquid (at 20°C) |

| Density | ~1.12 g/mL |

| Flash Point | 123°C |

| Structural Feature | Guaiacol ether linked to a secondary alcohol (missing the terminal hydroxyl group of Guaifenesin).[1] |

Critical Distinction: Do not confuse with Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol), which is a diol and significantly more water-soluble. The target molecule is a mono-ol , resulting in higher LogP and reduced aqueous solubility.

Solubility Profile in Organic Solvents

The solubility of this compound is governed by the competition between its hydrophobic aromatic domain (guaiacol moiety) and its hydrogen-bonding domain (secondary hydroxyl + ether oxygen).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Protogenic Polar | Methanol, Ethanol, Isopropanol | High | Strong H-bond donation/acceptance matches the solute's -OH and ether groups. |

| Aprotic Polar | DMSO, DMF, Acetonitrile | High | Dipole-dipole interactions stabilize the aromatic ring; excellent for stock solutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic system; preferred for liquid-liquid extraction from water. |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Good general solubility; Ethyl Acetate is the standard solvent for silica gel chromatography. |

| Ethers | THF, Diethyl Ether, MTBE | Moderate/High | Soluble, though MTBE may show saturation at very low temperatures. |

| Aromatic Hydrocarbons | Toluene | Moderate | Soluble due to |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low/Insoluble | The polarity of the hydroxyl group creates a phase separation; useful as an anti-solvent. |

| Aqueous | Water | Low | Sparingly soluble. Unlike Guaifenesin, the lack of a second -OH group limits water solubility significantly (<10 mg/mL est). |

Thermodynamic Solubility Modeling (Hansen Parameters)

To predict solubility in novel solvent blends, we utilize the "Like Dissolves Like" principle via Hansen Solubility Parameters (HSP). The target molecule has a significant dispersion (

-

Prediction: The molecule resides in the "boundary region" between polar organics and lipophilic aromatics.

-

Implication: A gradient of Hexane:Ethyl Acetate is the most effective system for purification. Pure hexane will not dissolve it, while pure ethyl acetate will elute it near the solvent front.

Experimental Protocols

Protocol A: Self-Validating Solubility Screen (Shake-Flask Method)

Use this protocol to determine exact saturation points for your specific batch/temperature.

-

Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

-

Titration: Add the target solvent in 100

L increments at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution obtained.

-

Insoluble: Phase separation (oiling out) or persistent turbidity.

-

-

Quantification: If soluble in <1 mL, solubility > 100 mg/mL. If insoluble after 5 mL, solubility < 20 mg/mL.

-

Validation: For critical data, filter the saturated supernatant and analyze via HPLC (UV detection at 275 nm).

Protocol B: Purification via Liquid-Liquid Extraction

Scenario: Removing the compound from an aqueous reaction mixture.

-

Aqueous Phase: Adjust the reaction mixture pH to neutral (pH 6-8) to ensure the phenol ether is stable.

-

Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate .

-

Why? The partition coefficient (LogP) favors the organic layer significantly more than Guaifenesin.

-

-

Extraction: Perform 3x extractions with a 1:1 volume ratio.

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

-

Concentration: Rotary evaporate at 40°C. The product is a high-boiling liquid; do not overheat.

Mechanistic Visualization

The following diagram illustrates the decision logic for solvent selection based on the compound's functional groups.

Figure 1: Solute-solvent interaction map guiding solvent selection based on functional group chemistry.

Analytical Application (HPLC)

When analyzing this compound alongside Guaifenesin, standard Reverse-Phase (RP-HPLC) conditions apply.

-

Column: C18 (Octadecylsilane), e.g., 250 x 4.6 mm, 5

m. -

Mobile Phase: Acetonitrile : Water (Gradient or Isocratic 40:60).

-

Elution Order:

-

Guaifenesin: Elutes first (More polar, two -OH groups).

-

This compound: Elutes later (Less polar, one -OH group).

-

-

Detection: UV at 276 nm (Characteristic of the guaiacol chromophore).

References

Sources

Technical Guide: Stability and Storage of 1-(2-Methoxyphenoxy)-2-propanol

[1]

Executive Summary

This compound is a lipophilic ether-alcohol intermediate often encountered in the synthesis or degradation profiling of guaifenesin-type expectorants.[1] Unlike its diol counterparts, this molecule possesses a single secondary hydroxyl group, rendering it a liquid at room temperature with a distinct stability profile.

Core Stability Directive:

-

Primary Risk: Oxidation of the secondary alcohol to a ketone (1-(2-methoxyphenoxy)propan-2-one).[1]

-

Storage Condition: Store at <15°C (Cool/Refrigerated) in amber glass under inert atmosphere (Nitrogen/Argon).

-

Critical Distinction: Do not confuse with Guaifenesin Impurity B (2-(2-methoxyphenoxy)-1,3-propanediol), which is a structural isomer.[1][2][3]

Physicochemical Profile & Identity

| Parameter | Specification | Notes |

| Chemical Name | This compound | Also: 2-(2-Hydroxypropoxy)anisole |

| CAS Number | 64120-49-6 | Distinct from Guaifenesin (93-14-1) and Isoguaifenesin (14007-09-1) |

| Molecular Formula | C₁₀H₁₄O₃ | MW: 182.22 g/mol |

| Physical State | Liquid (Colorless to pale yellow) | More lipophilic than Guaifenesin |

| Flash Point | 123°C | Combustible; requires standard solvent safety |

| Solubility | Soluble in Methanol, Acetonitrile, DCM | Limited water solubility compared to diols |

Stability Profile & Degradation Mechanisms[9]

The stability of this compound is governed by its ether linkage and secondary alcohol functionality.[1]

Oxidative Degradation (Primary Pathway)

The secondary hydroxyl group at the C2 position is the most reactive site.[1] Upon exposure to atmospheric oxygen, light, or radical initiators, it undergoes oxidation to form the corresponding ketone.

-

Mechanism: Radical abstraction of the alpha-proton followed by oxidation.[1]

-

Risk Level: Moderate. Requires headspace control.[1]

Peroxide Formation (Secondary Pathway)

As a glycol ether derivative, the methylene group adjacent to the ether oxygen (C1) is susceptible to radical attack, potentially forming hydroperoxides over prolonged storage.[1]

-

Mitigation: Regular testing for peroxides if stored >12 months; use of amber glass to block UV initiation.

Hydrolytic Stability

The aryl-alkyl ether bond is robust against hydrolysis under neutral and mild acidic/basic conditions.[1] Degradation via hydrolysis is unlikely under standard storage conditions.[1]

Thermal Stability

Stable at ambient temperatures but may darken (yellowing) due to trace phenol oxidation (quinone formation) if exposed to heat >40°C.[1]

Figure 1: Primary degradation pathways.[1] The conversion to ketone is the dominant risk factor.[1]

Storage & Handling Protocol

To ensure analytical integrity, the following storage protocol is mandatory.

Environmental Conditions[1]

-

Temperature: Cool (<15°C) or Refrigerated (2°C to 8°C ).

-

Reasoning: Low temperature retards the kinetics of auto-oxidation and prevents viscosity changes.[1]

-

-

Light: Strictly Dark .

-

Reasoning: UV light accelerates ether oxidation and phenol ring discoloration.[1]

-

-

Atmosphere: Inert Gas Overlay (Nitrogen or Argon) .[1]

-

Reasoning: Displaces oxygen to prevent ketone formation.[1]

-

Container Specifications

-

Primary: Type I Amber Glass Vial with Teflon (PTFE)-lined screw cap.[1]

-

Secondary: Sealed desiccant bag (optional, as hygroscopicity is low, but prudent).

-

Prohibited: Do not store in low-density polyethylene (LDPE) as the lipophilic liquid may leach plasticizers or adsorb to the container walls.[1]

Handling Lifecycle

Stability-Indicating Analytical Methodology

Since no pharmacopeial monograph exists specifically for this CAS, the following RP-HPLC method is adapted from Guaifenesin impurity profiling. This molecule is less polar than Guaifenesin and will elute after the parent drug.[1]

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., Symmetry C18, 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M KH₂PO₄ Buffer (pH 3.0 - 3.2) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-10 min: 10%→40% B; 10-20 min: 40%→80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 276 nm (Characteristic Phenoxy absorption) |

| Retention Logic | Guaifenesin (Diol) < This compound (Monool) |

Self-Validating System Suitability

To confirm the method is stability-indicating:

-

Resolution Check: Inject a mixture of Guaifenesin and this compound.[1] Resolution (Rs) must be > 2.0.

-

Peak Purity: Use a PDA detector to scan the peak of the target molecule.[1] The purity angle should be less than the purity threshold, ensuring no co-eluting oxidized degradants (ketones often have distinct UV maxima).[1]

Figure 2: Analytical workflow and predicted retention behavior relative to Guaifenesin.

References

-

National Institute of Standards and Technology (NIST). 2-Propanol, 1-(2-methoxypropoxy)- (and related glycol ethers).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

-

United States Pharmacopeia (USP). Guaifenesin Monograph: Impurity Profiling.[1] USP-NF Online.[1] (Contextual reference for structural analogs).

-

PubChem. Compound Summary: this compound.[1][5][4] National Library of Medicine.[1] Available at: [Link]

-

International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (Guideline applied for storage protocol definition).

Sources

- 1. 1-(2-Methoxypropoxy)-2-propanol | C7H16O3 | CID 25982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guaifenesin beta-isomer | C10H14O4 | CID 84154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epichem.com [epichem.com]

- 4. Fine Chemicals [order.apicalscientific.com]

- 5. This compound 90.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Theoretical Yield Calculation for 1-(2-Methoxyphenoxy)-2-propanol Synthesis

Executive Summary

The synthesis of 1-(2-Methoxyphenoxy)-2-propanol (CAS: 64120-49-6) via the alkylation of guaiacol (2-methoxyphenol) with propylene oxide is a fundamental transformation in the production of pharmaceutical intermediates, including precursors for beta-blockers and muscle relaxant analogs. While the reaction appears stoichiometrically simple, accurate yield prediction requires a rigorous understanding of regioselectivity, reagent purity, and competing side reactions.

This guide provides a definitive methodology for calculating theoretical yield, grounded in mechanistic reality rather than idealized stoichiometry. It addresses the specific challenges of base-catalyzed epoxide ring-opening and provides a self-validating workflow for researchers.

Chemical Fundamentals & Stoichiometry

To perform an accurate calculation, we must first establish the immutable constants of the reaction components. In a practical laboratory setting, "theoretical yield" is often miscalculated by ignoring the purity of the starting material (Guaiacol) or the volatility of the alkylating agent (Propylene Oxide).

Reaction Equation

The synthesis follows a nucleophilic substitution mechanism (specifically

Physicochemical Constants

The following data constitutes the "Source of Truth" for all subsequent calculations.

| Component | Role | Molecular Formula | MW ( g/mol ) | Density (g/mL) | CAS No.[1][2] |

| Guaiacol | Limiting Reagent | 124.14 | 1.129 | 90-05-1 | |

| Propylene Oxide | Alkylating Agent | 58.08 | 0.830 | 75-56-9 | |

| Product | Target Molecule | 182.22 | ~1.12 | 64120-49-6 |

Critical Note: Propylene oxide (PO) is highly volatile (bp 34°C) and prone to oligomerization. In practice, it is always added in excess (1.1 – 1.5 eq). Therefore, Guaiacol is invariably the limiting reagent for theoretical yield calculations.

Mechanistic Insight & Regiochemistry

Understanding why we calculate yield based on specific isomers is crucial. Under basic catalysis (e.g., NaOH, KOH, or TEA), the reaction is regioselective but not regiospecific.

Reaction Pathway Visualization

The following diagram illustrates the base-catalyzed pathway. The phenoxide nucleophile preferentially attacks the less hindered primary carbon of the epoxide ring, leading to the target secondary alcohol: this compound.

Figure 1: Mechanistic pathway showing the regioselective opening of propylene oxide by guaiacol phenoxide.

Impact on Yield

While the theoretical yield assumes 100% conversion to the target, the "Practical Maximum Yield" is often capped at ~95% due to the formation of the regioisomer (2-(2-Methoxyphenoxy)-1-propanol) and propylene glycol oligomers. However, for theoretical calculation purposes , we assume 100% selectivity.

Calculation Protocol (Step-by-Step)

This protocol is designed to be self-validating. If your calculated mass of the product exceeds the total mass of reactants (conservation of mass check), re-evaluate your inputs.

The Calculation Workflow

Figure 2: Logical workflow for determining theoretical yield.

Detailed Example

Scenario: A researcher starts with 50.0 grams of technical grade Guaiacol (98% purity).

Step 1: Determine Pure Mass of Limiting Reagent

Step 2: Calculate Moles of Limiting Reagent

Step 3: Extrapolate to Product Moles

Since the stoichiometry is 1:1:

Step 4: Calculate Theoretical Yield (Mass)

Experimental Validation & Troubleshooting

Theoretical yield is a benchmark, not a guarantee. When reporting data, compare your Isolated Yield against this theoretical value.

Common Yield Loss Factors

| Factor | Mechanism of Loss | Mitigation Strategy |

| PO Homopolymerization | Propylene oxide reacts with itself or product alcohol to form oligomers. | Maintain strict temperature control (<90°C) and avoid large excess of PO. |

| Bis-alkylation | The secondary alcohol product reacts with another PO molecule. | Stop reaction immediately upon consumption of Guaiacol (monitor via TLC/HPLC). |

| Workup Losses | Product solubility in aqueous wash layers. | Saturate aqueous phase with NaCl (salting out) during extraction. |

Purity Analysis

Final yield must be corrected for the purity of the isolated oil.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for ether synthesis via Williamson-type reactions).

-

Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for regioselectivity in epoxide ring opening).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 25982, 1-(2-Methoxypropoxy)-2-propanol (Isomer/Analog Reference). [Link]

-

Zheng, G., Lu, X. Mechanism and regioselectivity for the reactions of propylene oxide with surfaces.[3] J. Phys.[3] Chem. B., 2006.[4][3] (Theoretical basis for epoxide ring opening energetics). [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Mechanism and regioselectivity for the reactions of propylene oxide with X(100)-2x1 surfaces (X = C, Si, Ge): a density functional cluster model investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(2-Methoxypropoxy)-2-propanol | C7H16O3 | CID 25982 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanistic Pathways and Synthetic Control of 1-(2-Methoxyphenoxy)-2-propanol

Executive Summary

1-(2-Methoxyphenoxy)-2-propanol is a glycol ether derivative primarily synthesized via the regioselective ring-opening of propylene oxide (PO) by guaiacol (2-methoxyphenol). While structurally related to the expectorant Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol), this target molecule lacks the primary hydroxyl group, rendering it a mono-alcohol.

This guide details the base-catalyzed synthesis favoring the formation of the secondary alcohol isomer (1-substituted-2-propanol) over the primary alcohol regioisomer. The mechanism relies on kinetic control to ensure nucleophilic attack at the less hindered carbon of the epoxide ring.

Mechanistic Principles

Reaction Architecture

The formation of this compound is an etherification reaction governed by the principles of nucleophilic substitution on an epoxide.

-

Nucleophile: Guaiacol phenoxide anion (generated in situ).

-

Regioselectivity: Under basic conditions, the reaction follows an SN2-like mechanism . The steric hindrance of the methyl group on the epoxide directs the nucleophile to the terminal methylene carbon (

), resulting in the secondary alcohol.

The Regioselectivity Bifurcation

The core challenge in this synthesis is avoiding the formation of the regioisomer, 2-(2-methoxyphenoxy)-1-propanol.

| Condition | Mechanism | Major Product | Selectivity Driver |

| Basic (Target) | SN2 (Backside Attack) | This compound | Steric hindrance at |

| Acidic | SN1-like (Carbocation) | 2-(2-Methoxyphenoxy)-1-propanol | Electronic stabilization of partial positive charge at |

Mechanistic Pathway Diagram

The following diagram illustrates the base-catalyzed pathway, highlighting the transition state that secures the target isomer.

Figure 1: Mechanistic pathway showing the base-catalyzed nucleophilic attack on the less substituted carbon of propylene oxide.

Experimental Protocol: High-Pressure Synthesis

Safety Warning: Propylene oxide is a volatile carcinogen and extremely flammable. Guaiacol is an irritant. All operations must be performed in a fume hood or closed autoclave system.

Reagents and Stoichiometry[4]

-

Guaiacol (Substrate): 1.0 Equivalent (Eq).

-

Propylene Oxide (Reagent): 1.1 - 1.2 Eq (Slight excess to drive completion, but limited to prevent oligomerization).

-

Potassium Carbonate (

) or NaOH: 0.02 - 0.05 Eq (Catalyst). -

Solvent: Neat (solvent-free) is preferred for atom economy; Toluene can be used if viscosity is an issue.

Step-by-Step Methodology

-

Catalyst Activation:

-

Charge a stainless steel Parr reactor with Guaiacol (124.14 g, 1.0 mol) and anhydrous

(2.76 g, 0.02 mol). -

Purge with Nitrogen (

) three times to remove oxygen (prevents darkening/oxidation of the phenol). -

Heat to 110°C under stirring (500 RPM) to ensure catalyst distribution.

-

-

Epoxide Addition (Controlled Feed):

-

Critical Step: Do not add Propylene Oxide (PO) all at once. The reaction is exothermic.

-

Using a high-pressure liquid pump, feed PO (69.7 g, 1.2 mol) slowly over 2–3 hours.

-

Maintain reactor internal temperature between 115°C and 125°C. Pressure will rise (typically 2–5 bar) and then drop as PO is consumed.

-

-

Post-Reaction Digest:

-

After addition, hold temperature at 120°C for an additional 2 hours.

-

Monitor pressure; a stable low pressure indicates consumption of the volatile epoxide.

-

-

Workup and Purification:

-

Cool reactor to <40°C. Vent residual pressure.

-

Neutralization: Treat the crude mixture with a stoichiometric amount of mild acid (e.g., Phosphoric acid) or filter through a silica plug to remove the basic catalyst.

-

Distillation: Perform fractional vacuum distillation.

-

Fraction 1: Unreacted PO and trace water.

-

Fraction 2: Unreacted Guaiacol.

-

Fraction 3 (Target):This compound (bp ~135–140°C at 10 mmHg).

-

Residue: Dipropylene glycol adducts (oligomers).

-

-

Process Flow Diagram

Figure 2: Industrial workflow for the controlled synthesis of this compound.

Analytical Characterization & Validation

To confirm the identity of the product and ensure the correct isomer was formed, the following analytical signatures must be verified.

NMR Spectroscopy ( NMR, 400 MHz, )

The key to distinguishing the target (secondary alcohol) from the isomer (primary alcohol) lies in the methine and methyl protons.

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 6.8 – 7.0 ppm | Multiplet | 4H | Guaiacol Ring |

| Methine | 4.1 – 4.2 ppm | Multiplet | 1H | CH -OH (Characteristic of sec-alcohol) |

| Methylene | 3.9 – 4.0 ppm | Doublet of Doublets | 2H | Ar-O-CH2 -CH |

| Methoxy | 3.85 ppm | Singlet | 3H | Ar-O-CH3 |

| Methyl | 1.25 – 1.30 ppm | Doublet | 3H | CH-CH3 (Terminal methyl) |

Differentiation: The regioisomer (primary alcohol) would show a terminal

Quality Control Parameters

-

Appearance: Clear, colorless to pale yellow liquid.

-

Purity (GC-FID): > 98.0%.[5]

-

Guaiacol Content: < 0.5% (Odor control).

-

Water Content (Karl Fischer): < 0.1%.

Troubleshooting & Optimization

Common Failure Modes

| Issue | Cause | Corrective Action |

| High Polydispersity | Oligomerization (PO reacting with Product) | Reduce PO equivalents; Stop reaction at 95% conversion; Lower temperature. |

| Isomer Contamination | Acidic impurities or high temperature | Ensure catalyst is basic; Avoid Lewis acids; Maintain T < 130°C. |

| Dark Coloration | Oxidation of Guaiacol | Rigorous |

Kinetic Control

The reaction rate (

References

-

Mechanistic Insight:Regioselectivity of Propylene Oxide Ring Opening. The base-catalyzed opening of propylene oxide predominantly occurs at the least substituted carbon due to steric hindrance, favoring secondary alcohols.

-

Source:

-

-

Experimental Analogue:Propylene Glycol Phenyl Ether Synthesis. Protocols for phenol alkoxylation are directly applicable to guaiacol.

-

Source:

-

-

Safety & Properties: 1-Methoxy-2-propanol derivatives.[6][7] Handling and toxicity data for methoxy-propanol ethers.

-

Source:

-

-

Isomer Characterization:Distinguishing 1-propanol and 2-propanol deriv

-

Source:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. orbi.umons.ac.be [orbi.umons.ac.be]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN101121650A - A method for synthesizing methoxyacetone by gas-phase oxidative dehydrogenation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 6. 1-(2-Methoxypropoxy)-2-propanol | C7H16O3 | CID 25982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Note: 1-(2-Methoxyphenoxy)-2-propanol as a Specialized High-Boiling Solvent and Process Intermediate

Executive Summary & Chemical Profile

1-(2-Methoxyphenoxy)-2-propanol (MOPP) is a specialized glycol ether derivative characterized by its dual functionality: a lipophilic aromatic ether tail (guaiacol moiety) and a hydrophilic secondary alcohol head. While historically categorized as a pharmaceutical intermediate—specifically in the synthesis of Ranolazine and as a byproduct in Guaifenesin manufacturing—recent process intensification studies highlight its utility as a high-boiling, amphiphilic solvent .

This guide outlines the physicochemical properties of MOPP and provides protocols for its use as a reaction medium (solvent-reactant) and as a selective extraction solvent. Its high flash point and specific gravity make it a safer, lower-volatility alternative to traditional chlorinated solvents in elevated-temperature applications.

Physicochemical Data Table

| Property | Value | Notes |

| Chemical Name | This compound | Also: 2-(2-Hydroxypropoxy)anisole |

| CAS Number | 64120-49-6 | Distinct from the bis-impurity (CAS 16929-60-5) |

| Molecular Formula | C₁₀H₁₄O₃ | MW: 182.22 g/mol |

| Physical State | Colorless to Pale Yellow Liquid | Viscous oil at RT |

| Density | 1.12 g/mL | Heavier than water (Phase separation potential) |

| Flash Point | 123°C (Closed Cup) | Non-flammable under standard lab conditions |

| Boiling Point | ~250–260°C (Estimated) | Analogous to Phenoxypropanol (PPH) |

| Solubility | Amphiphilic | Soluble in alcohols, ethers, DCM; Limited water solubility |

Mechanistic Insight: The Solvency Paradox

MOPP functions as a "Hydrotropic Co-Solvent." Unlike simple alkyl glycol ethers (e.g., 1-Methoxy-2-propanol), the bulky aromatic ring in MOPP disrupts water structure, allowing it to solubilize highly hydrophobic resins or active pharmaceutical ingredients (APIs) that are insoluble in standard aqueous-organic mixtures.

DOT Diagram 1: Solvency Mechanism & Structure-Property Relationship

Figure 1: Structural decomposition of MOPP illustrating its dual solvency mechanism enabling both high-temperature reaction stability and phase transfer capabilities.

Application Protocols

Protocol A: MOPP as a Reaction Solvent for High-Temperature Couplings

Context: Used when a reaction requires temperatures >100°C but reagents are sensitive to the harshness of DMSO or DMF. MOPP acts as a chemically stable ether-alcohol medium.

Materials:

-

Base: Potassium Carbonate (K₂CO₃)

-

Workup Solvent: Isopropanol (IPA) or Water

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a mechanical stirrer, dissolve the limiting reagent (1.0 eq) in MOPP (3–5 volumes relative to reactant mass).

-

Note: MOPP's high viscosity requires mechanical stirring rather than magnetic stirring for scale-up.

-

-

Activation: Add the base (K₂CO₃, 1.5 eq) and heat the mixture to 90–105°C .

-

Why? MOPP remains stable and does not decompose like DMF (which can release dimethylamine) at these temperatures.

-

-

Reaction: Add the electrophile and maintain temperature for 4–6 hours. Monitor by HPLC.

-

Solvent Effect: MOPP solubilizes the transition state via the hydroxyl group while the ether tail stabilizes the organic reactants.

-

-

Quench & Isolation (The "Anti-Solvent" Crash):

-

Cool the mixture to 60°C.

-

Slowly add Water (warm, 50°C) dropwise. MOPP is partially water-miscible but will force the hydrophobic product to precipitate out as the water fraction increases.

-

Self-Validating Step: If oiling occurs, seed with pure product crystals. The MOPP/Water mother liquor can be separated from the solid product via filtration.

-

Protocol B: Synthesis & Purification of MOPP (In-Situ Generation)

Context: Researchers often need to synthesize MOPP freshly as an intermediate for Ranolazine or to generate a high-purity solvent standard.

Reaction: Guaiacol + Epichlorohydrin/Propylene Oxide → MOPP

Step-by-Step Methodology:

-

Setup: 3-neck flask with reflux condenser, N₂ inlet, and addition funnel.

-

Solvation: Dissolve Guaiacol (2-Methoxyphenol) (100 g) in water (400 mL) containing NaOH (1.05 eq). Stir at 30°C until a clear phenoxide solution forms.

-

Alkylation: Add Propylene Oxide (or Epichlorohydrin for the epoxide route) dropwise over 1 hour.

-

Critical Control: Keep temp <35°C to prevent polymerization.

-

-

Digestion: Heat to 60°C for 3 hours.

-

Phase Separation:

-

Cool to RT. The product (MOPP) will form a dense organic bottom layer (Density ~1.12).

-

Separate the organic layer.[1]

-

-

Purification (Vacuum Distillation):

-

Distill the crude oil under high vacuum (<5 mmHg).

-

Collect the fraction boiling at 130–140°C (at 2 mmHg) .

-

Purity Check: GC should show >98% area purity.

-

DOT Diagram 2: Synthesis and Purification Workflow

Figure 2: Operational workflow for the synthesis and isolation of MOPP, highlighting the critical density-based separation step.

Handling, Safety, and Storage[9][10]

Trustworthiness: MOPP is a phenol ether. While less volatile than lower glycol ethers, it poses specific risks.

-

GHS Classification:

-

Storage: Store in amber glass or HDPE containers at room temperature (15–25°C). It is hygroscopic; keep tightly sealed to prevent water uptake which alters its solvent power.

-

Peroxide Formation: Like all ethers, MOPP can form peroxides upon prolonged exposure to air. Test with starch-iodide paper before distilling.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22036327, 1-(2-Methoxyphenoxy)propan-2-ol. Retrieved from [Link]

- US Patent 6,846,961.Preparation of 1-methoxy-2-propanol and related glycol ethers.

-

European Chemicals Agency (ECHA). Registration Dossier: 1-(2-methoxyphenoxy)propan-2-ol.[7] Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]

- 3. This compound 90.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. Fine Chemicals [order.apicalscientific.com]

- 5. This compound >90.0%(GC) 5g - Produits de laboratoire pas chers chez Laboratoire Discounter. Microscopes, produits chimiques, livraison rapide en France. Commandez dès maintenant! [laboratoriumdiscounter.nl]

- 6. This compound >90.0%(GC) 5g - Prodotti da laboratorio a prezzi bassi su Laboratorio Discounter. Microscopi, prodotti chimici, consegna veloce in Italia. Ordina subito! [laboratoriumdiscounter.nl]

- 7. 1,3-Bis(2-methoxyphenoxy)-2-propanol | C17H20O5 | CID 97669 - PubChem [pubchem.ncbi.nlm.nih.gov]

applications of 1-(2-Methoxyphenoxy)-2-propanol in organic chemistry

Executive Summary

1-(2-Methoxyphenoxy)-2-propanol (CAS 30095-79-5) is a secondary aromatic ether alcohol often encountered in pharmaceutical development as either a chiral building block or a critical process impurity .

Structurally, it consists of a guaiacol (2-methoxyphenol) moiety linked to a propylene glycol backbone. It is chemically distinct from the expectorant drug Guaifenesin (which is a diol: 3-(2-methoxyphenoxy)-1,2-propanediol). In drug development, this molecule is of high interest for two reasons:

-

Biocatalysis: It serves as an excellent model substrate for enzymatic kinetic resolution to generate chiral phenoxy-propanolamines (a core scaffold of

-blockers). -

Impurity Profiling: It is a common "des-hydroxy" impurity in the synthesis of Guaifenesin and Ranolazine intermediates, formed via side reactions with propylene oxide or over-reduction.

This guide details the protocols for its enzymatic resolution and its synthesis as an analytical standard .

Application 1: Biocatalytic Kinetic Resolution

Context: The biological activity of aryloxy-propanolamine drugs (e.g., Carvedilol, Metoprolol) is highly dependent on stereochemistry. The (S)-enantiomer is typically the active

Mechanism: We utilize Lipase B from Candida antarctica (CALB) (immobilized as Novozym 435) to perform an enantioselective transesterification. The lipase preferentially acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted and available for isolation.

Experimental Protocol: Kinetic Resolution

Reagents:

-

Substrate: Racemic this compound (10 mmol).

-

Enzyme: Novozym 435 (CALB immobilized on acrylic resin), 200 mg.

-

Acyl Donor: Vinyl Acetate (30 mmol, 3 eq).

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).

-

Stop Solution: Methanol/Acetonitrile mixture.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.82 g (10 mmol) of the racemic substrate in 50 mL of anhydrous MTBE.

-

Expert Insight: Hydrophobic solvents like MTBE or Toluene preserve the "lid-open" conformation of lipases, maximizing activity compared to polar solvents like THF.

-

-

Initiation: Add 2.8 mL (30 mmol) of Vinyl Acetate followed by 200 mg of Novozym 435.

-

Why Vinyl Acetate? It is an irreversible acyl donor. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium forward.

-

-

Incubation: Incubate the mixture in an orbital shaker (200 rpm) at 30°C.

-

Monitoring: Monitor conversion via HPLC (Chiralcel OD-H column) every 4 hours.

-

Target: Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution).

-

-

Termination: Filter off the immobilized enzyme beads (the enzyme can be washed with acetone and reused).

-

Purification: Evaporate the solvent. Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) using flash column chromatography (Silica gel; Hexane:Ethyl Acetate 8:2).

Data Output:

| Parameter | Value |

|---|---|

| Enantiomeric Excess (ee) | >98% (for (S)-alcohol) |

| E-Value (Selectivity) | >100 |

| Yield | 46% (Theoretical max 50%) |

Application 2: Synthesis of Analytical Impurity Standard

Context: In the GMP manufacturing of Guaifenesin or Ranolazine intermediates, the presence of propylene oxide (as an impurity in epichlorohydrin or used intentionally) leads to the formation of this compound. This "monohydroxy" impurity must be quantified. To do this, you must synthesize a pure standard of the impurity.

Experimental Protocol: Direct Synthesis from Guaiacol

Reagents:

-

Guaiacol (2-Methoxyphenol).

-

Propylene Oxide.

-

Catalyst: Potassium Carbonate (

) or Triethylamine. -

Solvent: Ethanol or neat conditions.

Step-by-Step Methodology:

-

Charge: In a high-pressure glass reactor, dissolve Guaiacol (12.4 g, 100 mmol) in Ethanol (50 mL). Add

(1.38 g, 10 mmol). -

Addition: Cool to 0°C. Slowly add Propylene Oxide (8.7 g, 150 mmol) to prevent exotherms.

-

Reaction: Seal the reactor and heat to 70°C for 6 hours.

-

Work-up: Cool to room temperature. Neutralize with dilute HCl. Extract with Dichloromethane (DCM).

-

Distillation: The product is a high-boiling liquid. Purify via vacuum distillation (approx. 130°C at 5 mmHg) to remove unreacted Guaiacol.

-

Validation: Confirm structure via

-NMR.-

Key Signal: Look for the doublet methyl group of the propyl chain at

ppm, distinct from the methylene signals in Guaifenesin.

-

Visualizing the Pathways

The following diagram illustrates the two primary pathways discussed: the Impurity Formation (Process Chemistry) and the Kinetic Resolution (Biocatalysis).

Caption: Figure 1. Dual pathway showing the chemical synthesis of the racemic standard (left) and its enzymatic resolution into chiral synthons (right).

Critical Analysis & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Enantiomeric Excess (ee) | Reaction ran too long (>50% conversion). | Stop reaction strictly at 48-50% conversion. Use HPLC monitoring. |

| Low Reaction Rate (Enzymatic) | Water content in solvent. | Use molecular sieves to dry MTBE/Toluene. Lipases require micro-aqueous environments but excess water promotes hydrolysis over transesterification. |

| Regioisomer Contamination | Attack at the wrong epoxide carbon during synthesis. | Use basic conditions (phenoxide attack) which favor the less hindered carbon (primary). Acidic conditions promote mixtures. |

| HPLC Peak Overlap | Similar retention times with Guaiacol. | Use a gradient method with high organic modifier (Acetonitrile) or switch to a Phenyl-Hexyl column for better aromatic selectivity. |

References

-

Kamal, A., et al.

-blockers." Tetrahedron: Asymmetry, vol. 14, no. 17, 2003, pp. 2587-2594. Link -

Gotor, V., et al. "Lipase-catalyzed kinetic resolution of 1-phenoxy-2-propanols." Journal of Organic Chemistry, vol. 57, no. 10, 1992, pp. 2931-2934. Link

-

European Pharmacopoeia (Ph. Eur.) . "Guaifenesin: Impurity B and Related Substances." EDQM Knowledge Database. Link

-

Paiva, L.M., et al.

-blocker precursors." Process Biochemistry, vol. 46, no. 5, 2011. Link

Sources

experimental protocol using 1-(2-Methoxyphenoxy)-2-propanol

Application Note: High-Purity Synthesis and Analytical Characterization of 1-(2-Methoxyphenoxy)-2-propanol

Executive Summary & Strategic Context

In pharmaceutical development, This compound (CAS 64120-49-6) serves a dual critical role: as a versatile intermediate in the synthesis of phenoxy-propanolamine derivatives (such as beta-blockers) and as a process-related impurity in the manufacturing of Guaifenesin and Ranolazine.[1]

The structural similarity of this compound to Guaifenesin (which possesses a terminal hydroxyl group at the C3 position) makes it a challenging impurity to resolve chromatographically. Unlike the commercial solvent 1-(2-methoxypropoxy)-2-propanol, this aromatic ether requires specific handling due to the reactivity of the guaiacol moiety.[1]

This guide provides a definitive protocol for the regioselective synthesis of this compound to be used as a Certified Reference Material (CRM), followed by a validated HPLC methodology for its quantification in complex matrices.

Chemical Identity & Physicochemical Profile

Before initiating experimental workflows, the physicochemical properties must be understood to optimize extraction and chromatographic parameters.

| Property | Data | Relevance to Protocol |

| IUPAC Name | 1-(2-Methoxyphenoxy)propan-2-ol | Target Molecule |

| CAS Number | 64120-49-6 | Identification |

| Molecular Formula | C₁₀H₁₄O₃ | Mass Spectrometry (M+H: 183.[1]22) |

| Molecular Weight | 182.22 g/mol | Stoichiometric calculations |

| LogP (Predicted) | ~1.6 - 1.9 | Reverse Phase HPLC retention |

| Boiling Point | ~260–270°C (Predicted) | High vacuum required for distillation |

| Solubility | Alcohols, DMSO, Chloroform | Solvent selection for synthesis |

Protocol A: Regioselective Synthesis of Reference Standard

Objective: To synthesize high-purity (>98%) this compound for use as an impurity standard. Challenge: The reaction of guaiacol with propylene oxide can yield two regioisomers. Under basic conditions, the nucleophilic attack predominantly occurs at the less hindered terminal carbon, favoring the desired product.

Reagents & Equipment

-

Precursor: 2-Methoxyphenol (Guaiacol) [>99%][1]

-

Reagent: Propylene Oxide [>99%] (Handle with extreme care: Carcinogenic/Flammable)[1]

-

Catalyst: Potassium Carbonate (K₂CO₃) - Anhydrous[1]

-

Solvent: Acetone (HPLC Grade)[1]

-

Equipment: 3-Neck Round Bottom Flask, Reflux Condenser, Nitrogen line, Rotary Evaporator.

Step-by-Step Methodology

-

Catalyst Activation:

-

Charge 13.8 g (0.1 mol) of anhydrous K₂CO₃ into the reactor.

-

Flame dry under vacuum to remove trace moisture, then purge with N₂.[1]

-

-

Nucleophilic Addition:

-

Dissolve 12.4 g (0.1 mol) of Guaiacol in 50 mL of anhydrous Acetone. Add to the reactor.

-

Heat the mixture to 50°C for 30 minutes to facilitate phenoxide formation.

-

Critical Step: Add 8.7 g (0.15 mol, 1.5 eq) of Propylene Oxide dropwise over 20 minutes. The excess accounts for volatility losses.

-

-

Reaction Phase:

-

Workup:

-

Concentrate the filtrate under reduced pressure to remove acetone and unreacted propylene oxide.

-

Resuspend the oily residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted Guaiacol (phenols are soluble in base).[1]

-

Wash with Brine (50 mL), dry over MgSO₄, and concentrate.

-

Purification (Vacuum Distillation):

-

Perform fractional distillation under high vacuum (<1 mmHg).

-

Collect the fraction boiling at 110–115°C (at 0.5 mmHg).

-

Visualizing the Synthesis Logic

Figure 1: Mechanistic pathway highlighting the regioselectivity controlled by basic catalysis.[1]

Protocol B: Analytical Quantification (HPLC-UV)

Objective: To detect and quantify this compound, specifically distinguishing it from Guaifenesin and Guaiacol.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard hydrophobic resolution.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses phenol ionization, sharpening peaks.[1] |

| Mobile Phase B | Acetonitrile (ACN) | Strong eluting solvent for aromatic ethers.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

| Wavelength | 275 nm | Max absorption of the catechol ether moiety. |

| Injection Vol | 10 µL | Standard loop size.[1] |

| Column Temp | 30°C | Reproducibility. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 40 | 60 |

| 20.0 | 10 | 90 |

| 20.1 | 90 | 10 |

| 25.0 | 90 | 10 |

System Suitability Requirements

-

Resolution (Rs): > 2.0 between Guaiacol and this compound.

-

Tailing Factor: < 1.5.

-

RSD (Area): < 2.0% for 5 replicate injections.[1]

Quality Control & Self-Validation

To ensure the protocol is a "self-validating system," the following QC checks must be performed:

-

NMR Validation: The synthesized standard must be confirmed via ¹H-NMR.

-

Diagnostic Signal: The methyl doublet of the propyl chain appears at

ppm. The methoxy singlet appears at -

Differentiation: Guaifenesin would show signals for the terminal hydroxymethylene protons, which are absent or shifted in this monool structure.

-

-

Mass Balance Check: During synthesis, if the yield is <80%, check the aqueous wash. The product has moderate water solubility; back-extraction with Dichloromethane (DCM) may be required.[1]

Analytical Workflow Diagram

Figure 2: Analytical decision tree for validating the separation of the target impurity.

Safety & Handling

-

Propylene Oxide: Highly flammable and a suspected carcinogen.[1] All transfers must occur in a fume hood.[1] Use butyl rubber gloves.[1]

-

Waste Disposal: Aqueous waste from the synthesis contains phenols and must be segregated for hazardous incineration, not poured down the drain.

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 25982, 1-(2-Methoxypropoxy)-2-propanol. [Note: Structural analog comparison]. Retrieved from [Link]

-

European Patent Office. (2016).[1][4] EP 3782992 A1: Novel Process for the Preparation of Ranolazine.[4] (Discusses the epoxide intermediate and related impurities). Retrieved from

-

Kaduk, J. A. (2000).[1] The Crystal Structure of Guaifenesin, 3-(2-methoxyphenoxy)-1,2-propanediol. (Provides structural context for the diol vs. monool). Retrieved from [Link]

Sources

Application Note: 1-(2-Methoxyphenoxy)-2-propanol (MPP) in Advanced Coating Formulations

This Application Note is structured to bridge the gap between industrial material science and pharmaceutical formulation, addressing the specific use of 1-(2-Methoxyphenoxy)-2-propanol (referred to herein as MPP or Guaiacol Propylene Glycol Monoether ).

Note on Nomenclature: This molecule is structurally the mono-ether derivative of Guaiacol and Propylene Glycol.[1] It is distinct from Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol), which possesses an additional primary hydroxyl group.[1] MPP is effectively the "methylated" analog of the common coalescent Phenoxypropanol (PPH).[1]

Executive Summary & Chemical Profile

This compound is a high-boiling, aromatic glycol ether.[1] In coating formulations, it functions primarily as a coalescing agent in waterborne latex systems and a plasticizer in pharmaceutical film coatings.[2] Its structure—combining a hydrophobic aromatic ring, a polar ether linkage, and a secondary hydroxyl group—provides a unique balance of solvency and plasticization efficiency.[2]

| Property | Value (Approx.) | Significance in Coatings |

| CAS Number | 13429-07-7 | Identification & Regulatory filing.[1] |

| Molecular Weight | 148.20 g/mol | Moderate MW aids in plasticization without rapid migration.[1] |

| Boiling Point | >240°C | Low VOC contribution; ensures open time in films.[1] |

| Solubility | Amphiphilic | Miscible with organic solvents; limited water solubility aids partitioning into polymer particles.[1] |

| Structure | Guaiacol ether | Methoxy group increases polarity vs. standard Phenoxypropanol (PPH).[1][2] |

Mechanistic Insight: The "Zipper" Effect in Film Formation

To use MPP effectively, one must understand why it works. It operates via the Free Volume Theory of Plasticization .[1]

The Mechanism

In latex coatings (industrial or pharmaceutical), polymer particles are dispersed in water.[1][2] Upon evaporation, these particles pack together.[1][2] However, without a coalescent, the polymer chains are too rigid (high

-

Partitioning: MPP partitions preferentially into the polymer phase due to its aromatic hydrophobicity.[1]

-

Plasticization: The molecule inserts itself between polymer chains, increasing "free volume" and lowering the effective Glass Transition Temperature (

) of the polymer surface.[1][2] -

Coalescence (The Zipper): As water evaporates, the softened particle boundaries deform and fuse (interdiffuse), creating a continuous, non-porous film.[2]

-

Retention/Evaporation: Unlike fast solvents, MPP remains long enough to ensure fusion but eventually evaporates (industrial) or remains as a permanent plasticizer (pharma), depending on the curing temp.[1][2]

Caption: The stepwise mechanism of film formation where MPP facilitates particle deformation and chain entanglement.

Protocol A: Determination of Coalescing Efficiency (MFFT Test)

Objective: Determine the minimum concentration of MPP required to form a crack-free film at a specific temperature.[1] Audience: Industrial Coating Formulators.

Materials

-

Resin: Acrylic or Styrene-Acrylic Latex (e.g.,

).[1] -

Solvent: this compound (MPP).[1]

-

Equipment: MFFT Bar (Minimum Film Formation Temperature Bar) with a gradient from 0°C to 40°C.[1][2]

Step-by-Step Methodology

-

Preparation of Ladder Series: Prepare 5 samples of latex (100g each). Add MPP at varying concentrations: 0%, 2%, 4%, 6%, and 8% (based on resin solids).[2]

-

Equilibration: Allow the samples to equilibrate for 12–24 hours. This ensures the MPP migrates from the water phase into the polymer particles.[1]

-

Drawdown: Cast a 75-micron (3 mil) wet film of each sample along the MFFT bar gradient.

-

Drying: Allow films to dry completely (typically 2–4 hours).

-

Analysis: Visually inspect the films. Identify the transition point from a "cracked/powdery" white layer to a "clear/continuous" film.[1]

-

Data Point: The temperature at this transition line is the MFFT.[1]

-

Expected Results (Example Data)

| MPP Concentration (% on solids) | MFFT (°C) | Observation |

| 0% (Control) | 22°C | Cracks visible at room temp. |

| 2% | 15°C | Improved, slight haze.[1] |

| 4% | 8°C | Clear, continuous film.[1][2] |

| 6% | 2°C | Excellent film, slightly tacky.[1][2] |

Interpretation: 4% MPP is the optimal loading to ensure film formation at low temperatures without inducing excessive tackiness.[1][2]

Protocol B: Pharmaceutical Polymer Coating Formulation

Objective: Use MPP as a plasticizer for an Ethylcellulose (EC) barrier membrane on tablets.[1][2] Audience: Drug Development / Formulation Scientists.[1][2] Rationale: MPP is structurally similar to Guaifenesin.[1][2] In non-compendial R&D, it can be evaluated as a novel plasticizer offering better compatibility with phenolic APIs than aliphatic plasticizers.[2]

Formulation Table

| Component | Function | % w/w (Solids) |

| Ethylcellulose (e.g., Ethocel 10) | Film Former | 80% |

| This compound | Plasticizer | 15% |

| Talc | Anti-tacking agent | 5% |

| Solvent System | Carrier | (Ethanol:Water 90:[1]10) |

Preparation Workflow

-

Solvent Charge: Load Ethanol/Water mixture into a mixing vessel.

-